molecular formula C19H15F4N3O2 B10953602 N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10953602
M. Wt: 393.3 g/mol
InChI Key: LSOMZLJANPEJTE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide: is a complex organic compound with a unique structure that combines a pyrazole ring with a carboxamide group and a tetrafluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Attachment of the Tetrafluorophenoxy Moiety: The tetrafluorophenoxy group is attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a tetrafluorophenol derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with tetrafluorophenol in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H15F4N3O2

Molecular Weight

393.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H15F4N3O2/c1-10-3-4-14(11(2)7-10)24-19(27)15-5-6-26(25-15)9-28-18-16(22)12(20)8-13(21)17(18)23/h3-8H,9H2,1-2H3,(H,24,27)

InChI Key

LSOMZLJANPEJTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C(=CC(=C3F)F)F)F)C

Origin of Product

United States

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